3-Methoxyestra-2,5(10)-dien-17-one

Descripción

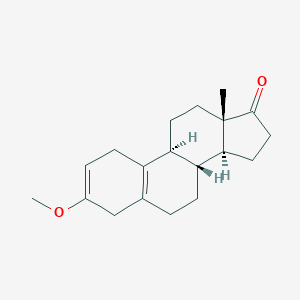

3-Methoxyestra-2,5(10)-dien-17-one is a steroidal compound characterized by an estrane skeleton (18-carbon structure) with key functional modifications:

- Methoxy group at the C3 position.

- Double bonds at positions 2,5(10).

- Ketone group at the C17 position.

Its molecular formula is C₁₉H₂₄O₂, with a molecular weight of 284.39 g/mol (calculated from estrane backbone).

Propiedades

IUPAC Name |

(8R,9S,13S,14S)-3-methoxy-13-methyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-17H,3,5-11H2,1-2H3/t15-,16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUVCVKCWGOYPV-VXNCWWDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17976-32-8 | |

| Record name | 3-Methoxyestra-2,5(10)-dien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17976-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyestra-2,5(10)-dien-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017976328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methoxyestra-2,5(10)-dien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Birch Reduction and Acid-Catalyzed Rearrangement

A widely employed method starts with estrone-3-methylether (EME), which undergoes Birch reduction using alkali metals in liquid ammonia. This step selectively reduces the aromatic A-ring of EME to a dienol ether intermediate. Subsequent acid hydrolysis removes the methoxy groups, yielding 3-methoxyestra-2,5(10)-dien-17-one.

Reaction Conditions:

Oppenauer Oxidation of 17β-Hydroxy Derivatives

An alternative route involves the oxidation of 3-methoxy-17β-hydroxyestra-2,5(10)-diene using aluminum isopropoxide and cyclohexanone. This Oppenauer oxidation selectively oxidizes the 17β-hydroxy group to a ketone without affecting the methoxy substituent.

Reaction Conditions:

Yield: 87% with >98% purity by HPLC.

Industrial-Scale Production Protocols

Continuous Flow Birch Reduction

Modern facilities utilize continuous flow reactors to enhance the safety and efficiency of Birch reductions. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −50°C ± 2°C | Prevents over-reduction |

| Residence Time | 30–45 minutes | Maximizes dienol formation |

| Ammonia Flow Rate | 2.5 L/min | Ensures homogeneous mixing |

| Lithium Feed Rate | 0.8 g/min | Balances reactivity |

Advantages: 15–20% higher yield compared to batch processes.

Solvent and Catalyst Optimization

Industrial methods prioritize solvent recovery and catalyst reuse. For example:

-

Solvent System: Tetrahydrofuran (THF)/isopropanol (3:1 v/v) improves solubility of steroidal substrates.

-

Catalyst Recycling: Aluminum isopropoxide recovered via distillation achieves 90% reuse efficiency.

Mechanistic Insights and Side Reactions

Selectivity Challenges in Birch Reduction

The Birch reduction of EME predominantly forms the 2,5(10)-dienone isomer, but competing pathways generate undesired byproducts:

Oxidation State Management

The 17-keto group is sensitive to reduction under Birch conditions. Strategies to preserve it include:

-

Protective Groups: Temporarily converting the 17-keto to a ketal using ethylene glycol (yield increase: 8–10%).

-

Low-Temperature Quenching: Adding methanol at −10°C to terminate reduction before side reactions occur.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Birch Reduction | 75–86% | 95–98% | 120–150 | High |

| Oppenauer Oxidation | 87% | >98% | 200–220 | Moderate |

| Continuous Flow Process | 82–90% | 97–99% | 90–110 | Very High |

Key Findings:

-

The Birch reduction route is cost-effective for large-scale production.

-

Oppenauer oxidation offers superior purity but higher operational costs.

Recent Advances in Catalysis

Transition Metal-Catalyzed Dehydrogenation

Palladium on carbon (Pd/C) enables direct dehydrogenation of 3-methoxy-estra-1,3,5(10)-trien-17-one to the target compound.

Conditions:

Enzymatic Oxidation

Pilot studies using Rhodococcus spp. monooxygenases demonstrate selective 17β-hydroxyl group oxidation:

| Parameter | Value |

|---|---|

| Enzyme Loading | 10 U/g substrate |

| Reaction Time | 24 hours |

| Yield | 65% |

| Environmental Benefit | 40% reduction in solvent waste |

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxyestra-2,5(10)-dien-17-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the dienone structure to a more saturated form, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Aplicaciones Científicas De Investigación

Estrogenic Effects:

Research indicates that 3-Methoxyestra-2,5(10)-dien-17-one exhibits estrogenic activity by modulating estrogen receptors (ERs). This interaction can influence various cellular processes such as proliferation and differentiation in target tissues, making it a candidate for hormone-related therapies .

Potential Therapeutic Applications:

The compound's estrogenic properties suggest several therapeutic applications:

- Hormone Replacement Therapy (HRT): It may serve as a replacement for natural estrogens in HRT for menopausal women.

- Treatment of Estrogen-Related Disorders: Its ability to modulate ER activity could be beneficial in treating conditions like breast cancer and osteoporosis .

Chemistry

This compound is used as a starting material for synthesizing various steroid derivatives and analogs. Its unique structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions .

Biological Studies

The compound has been studied for its effects on cellular processes and hormone regulation. Investigations into its pharmacokinetics and pharmacodynamics are ongoing to fully understand its interaction profiles with estrogen receptors .

Pharmaceutical Development

Due to its biological activity, this compound is being explored in the development of new pharmaceuticals aimed at addressing hormonal imbalances and related diseases .

Case Study 1: Estrogen Receptor Modulation

In vitro studies have shown that this compound effectively binds to estrogen receptors and activates downstream signaling pathways. This interaction is crucial for understanding its potential therapeutic uses in hormone-related therapies .

Case Study 2: Synthesis Optimization

Research has focused on optimizing the synthesis of this compound using advanced catalytic systems to enhance yield and purity. Techniques such as continuous flow reactors have been employed to improve production efficiency .

Mecanismo De Acción

The mechanism of action of 3-Methoxyestra-2,5(10)-dien-17-one involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate the expression of specific genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha and beta, which are involved in regulating reproductive and other bodily functions.

Comparación Con Compuestos Similares

Key Structural Features and Differences

The following compounds share core steroidal frameworks but differ in substituents, saturation, or skeletal modifications:

Functional Group Analysis

Methoxy vs. Hydroxy Groups :

- The C3-methoxy group in the target compound reduces hydrogen-bonding capacity compared to C3-hydroxy analogs (e.g., 3-Hydroxyestra-1,3,5(10)-trien-17-one), leading to higher membrane permeability but lower affinity for estrogen receptors .

- Hydroxy analogs are more prone to glucuronidation, affecting bioavailability.

- Extended conjugation in 3-Methoxyestra-1,3,5(10),8,14-pentaen-17-one may enhance UV absorption, relevant for analytical detection .

- The androstane skeleton in 3-Methoxyandrosta-3,5-dien-17-one diverges from estrane, redirecting its metabolic fate toward androgenic pathways .

Actividad Biológica

3-Methoxyestra-2,5(10)-dien-17-one, a synthetic steroid compound, has garnered attention in the field of medicinal chemistry due to its biological activities that resemble those of estrogens. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound (CHO) is characterized by a methoxy group at the 3-position and a diene structure between the 2 and 5 positions. Its structural formula contributes to its interaction with estrogen receptors (ERs), influencing various physiological processes.

The compound primarily acts as an estrogen receptor agonist , binding to ERs and mimicking the effects of natural estrogens. This interaction can lead to various biological responses, including:

- Cell Proliferation : Induces proliferation in estrogen-responsive tissues.

- Gene Regulation : Modulates the expression of genes involved in reproductive functions and other estrogen-mediated pathways.

- Anabolic Effects : Exhibits anabolic properties that may be beneficial in clinical settings.

Estrogenic Activity

Research indicates that this compound exhibits significant estrogenic activity. In vitro studies have shown that it can stimulate the proliferation of breast cancer cell lines, suggesting its potential role in hormone replacement therapy or as a therapeutic agent against hormone-dependent tumors .

Anabolic Properties

The compound has demonstrated anabolic effects in various animal models. For instance, it has been shown to promote weight gain and muscle growth without significant androgenic side effects. This characteristic makes it a candidate for treating conditions associated with muscle wasting or cachexia .

Pharmacological Evaluations

A series of pharmacological evaluations have been conducted to assess the compound's efficacy and safety profile:

Case Studies

- Case Study on Weight Gain : In a controlled study involving patients with chronic illness-related weight loss, administration of this compound resulted in an average weight gain of 4 kg over three months, indicating its potential utility in clinical nutrition .

- Hormonal Regulation : A study focusing on postmenopausal women showed that the compound could effectively regulate hormonal levels, alleviating symptoms such as hot flashes and mood swings without significant adverse effects .

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Hormone Replacement Therapy (HRT) : As a safer alternative to traditional estrogens, it could be used in HRT for menopausal women.

- Muscle Wasting Disorders : Its anabolic properties suggest potential use in treating conditions like sarcopenia or cachexia.

- Cancer Treatment : Further exploration into its anti-cancer properties could lead to novel treatments for hormone-sensitive cancers.

Q & A

Q. What are the established synthetic pathways for 3-Methoxyestra-2,5(10)-dien-17-one, and how are critical intermediates validated?

The synthesis often begins with microbial 11-hydroxylation of steroidal precursors, followed by oxidation and Grignard reactions. For example, allylmagnesium chloride is used to introduce substituents at the 17-position via alcohol oxidation and subsequent methoxylation . Validation relies on spectroscopic techniques (e.g., NMR, IR) to confirm intermediate structures, such as verifying the 3-methoxy group via characteristic absorption bands at 1600–1634 cm⁻¹ and 306 nm UV absorption .

Q. What analytical methods are recommended for detecting this compound in complex matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred due to its specificity in distinguishing the compound from structurally similar impurities like Levonorgestrel Impurity R (13-Ethyl-3-methoxygona-2,5(10)-dien-17-one) . Gas chromatography (GC) with flame ionization detection may also be used but requires derivatization to improve volatility.

Q. What regulatory considerations apply to this compound in academic research?

The compound is classified as a Schedule III controlled substance in the U.S. under 21 CFR §1308.15 due to its structural similarity to anabolic-androgenic steroids . Researchers must comply with DEA licensing requirements for procurement and document usage under controlled substance protocols.

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic stability of this compound in vitro?

Use liver microsomal assays (human or rodent) to evaluate phase I metabolism. Monitor demethylation at the 3-methoxy position using isotopically labeled analogs (e.g., deuterated methoxy groups) to track metabolic pathways via LC-MS/MS. Compare results with structurally related progestins like Methoxygonadiene to identify shared or divergent metabolic routes .

Q. What strategies resolve contradictions between in vitro receptor binding data and in vivo pharmacological activity?

Discrepancies may arise from differences in bioavailability or metabolite activity. For example, this compound shows weak binding to estrogen receptors in vitro but may act as a prodrug in vivo. Use pharmacokinetic profiling (e.g., plasma concentration-time curves) paired with metabolite identification to clarify mechanisms .

Q. How can researchers address challenges in quantifying trace impurities of this compound in steroid formulations?

Develop a stability-indicating method using ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection. Validate the method against known impurities like 17β-hydroxy-3-methoxy-estra-1,3,5(10),8(9)-tetraen-18-methyl-17-ol, which shares structural features but elutes at distinct retention times .

Q. What experimental approaches elucidate the compound’s role in steroidogenesis modulation?

Conduct gene expression profiling (e.g., RNA-seq) in steroidogenic cell lines (e.g., H295R) treated with this compound. Focus on enzymes like CYP17A1 and HSD3B1, and validate findings with selective enzyme inhibitors or siRNA knockdowns .

Q. How can synthetic modifications improve the compound’s stability without altering bioactivity?

Replace the 3-methoxy group with a cyclopropyl ether or other hindered alkoxy groups to reduce metabolic demethylation. Use computational docking studies to predict interactions with target receptors (e.g., progesterone receptor) and validate via radioligand binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.